4-(3,5-Dichlorobenzamido)benzoic acid

Lipophilicity Membrane Permeability Drug Design

For TTR amyloidosis drug discovery and impurity profiling, 4-(3,5-dichlorobenzamido)benzoic acid retains the critical 3,5-dichlorophenyl pharmacophore with enhanced conformational flexibility (3 rotatable bonds) and a high LogP of 4.93 for cellular permeability. Unlike generic benzamidobenzoic acids, its distinct LogD₇.₄ of 1.29 ensures baseline chromatographic resolution from related impurities. ≥95% HPLC purity ensures reliable method validation. Ideal for SAR campaigns and reference standard development.

Molecular Formula C14H9Cl2NO3
Molecular Weight 310.1 g/mol
CAS No. 54057-49-7
Cat. No. B1602632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorobenzamido)benzoic acid
CAS54057-49-7
Molecular FormulaC14H9Cl2NO3
Molecular Weight310.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20)
InChIKeyLQMCIHFGIGMYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dichlorobenzamido)benzoic Acid (CAS 54057-49-7): A High-Purity Benzamidobenzoic Acid Scaffold for TTR-Targeted Research and Analytical Reference Standards


4-(3,5-Dichlorobenzamido)benzoic acid (CAS 54057-49-7) is a synthetic benzamidobenzoic acid derivative with the molecular formula C₁₄H₉Cl₂NO₃ and a molecular weight of 310.13 g/mol . The compound features a 4-aminobenzoic acid core acylated at the para-amino position with a 3,5-dichlorobenzoyl moiety, establishing it as an amide-linked structural analog of the clinically approved transthyretin (TTR) kinetic stabilizer tafamidis . This compound is primarily utilized as a research intermediate in medicinal chemistry programs targeting TTR amyloidosis and as a potential analytical reference standard for related impurity profiling .

Why 4-(3,5-Dichlorobenzamido)benzoic Acid Cannot Be Substituted with Simpler Benzamidobenzoic Acid Analogs: Lipophilicity, Structural Rigidity, and Purity Criticality


Generic substitution among benzamidobenzoic acid derivatives is scientifically unsound due to profound differences in lipophilicity, conformational flexibility, and target engagement profiles. The 3,5-dichloro substitution pattern on the benzamide ring substantially elevates the calculated octanol-water partition coefficient (LogP) to 4.93 compared to 0.83 for unsubstituted 4-aminobenzoic acid [1], dramatically altering membrane permeability and plasma protein binding characteristics. Furthermore, the amide linkage in this compound preserves the critical 3,5-dichlorophenyl pharmacophore required for TTR binding site occupancy [2], a feature absent in simpler analogs. Even minor structural modifications—such as the addition of a 3-hydroxy group in the related tafamidis impurity 3 (CAS 1184581-58-5)—reduce LogP to approximately 3.2 [3], fundamentally changing solubility and chromatographic behavior. For analytical applications, the high-purity specification (≥95% by HPLC ) is essential for accurate quantification in impurity profiling studies; lower-purity generic alternatives introduce unacceptable variability in method validation. The quantitative evidence below substantiates why this specific compound offers distinct, measurable advantages over its closest analogs.

Quantitative Differentiation of 4-(3,5-Dichlorobenzamido)benzoic Acid Against Closest Analogs: LogP, LogD, Purity, and Conformational Flexibility Data


Lipophilicity Advantage: 4.93 LogP for 4-(3,5-Dichlorobenzamido)benzoic Acid Enables Superior Membrane Permeability vs. 4-Aminobenzoic Acid (LogP 0.83)

The target compound exhibits a calculated octanol-water partition coefficient (ACD/LogP) of 4.93 , a 5.9-fold increase in lipophilicity compared to the parent 4-aminobenzoic acid (LogP = 0.83) [1]. This marked increase is attributable to the 3,5-dichlorobenzamide moiety and positions the compound closer to the lipophilicity range of tafamidis (LogP ≈ 4.5–5.3) [2], the clinically validated TTR stabilizer. Higher LogP correlates with enhanced passive diffusion across biological membranes, a critical parameter for intracellular target engagement.

Lipophilicity Membrane Permeability Drug Design

pH-Dependent Ionization: LogD₇.₄ of 1.29 for 4-(3,5-Dichlorobenzamido)benzoic Acid vs. -1.8 for 4-Aminobenzoic Acid Dictates Differential Solubility and Chromatographic Retention

At physiological pH (7.4), the target compound exhibits a calculated distribution coefficient (ACD/LogD₇.₄) of 1.29 , indicating modest lipophilicity in its ionized state. In stark contrast, 4-aminobenzoic acid is predominantly hydrophilic at pH 7.4, with a LogD₇.₄ of -1.8 [1]. This 3.1 LogD unit difference translates to a >1000-fold difference in octanol-water distribution ratio, profoundly impacting reversed-phase HPLC retention times and biological partitioning. For analytical method development, this property ensures distinct chromatographic resolution from more polar impurities or degradation products.

Ionization State LogD HPLC Method Development

High Purity Specification: 4-(3,5-Dichlorobenzamido)benzoic Acid at ≥95% Purity Outperforms Lower-Grade Industrial Intermediates in Analytical Reference Applications

Commercially available 4-(3,5-dichlorobenzamido)benzoic acid is supplied with a minimum HPLC purity of 95% or 98% , a specification that meets the requirements for analytical reference standard use in pharmaceutical impurity profiling. In contrast, industrial-grade benzamidobenzoic acid intermediates may be offered at lower purity (e.g., 90%) or without specified purity, rendering them unsuitable for quantitative analytical applications. The 98% HPLC purity specification from select vendors ensures that the material contains ≤2% total impurities, a level that minimizes interference in LC-MS/MS and HPLC-UV calibration curves.

Analytical Reference Standard Purity Impurity Profiling

Conformational Flexibility: 3 Rotatable Bonds in 4-(3,5-Dichlorobenzamido)benzoic Acid Provide Differential Entropic Binding Profile Compared to Rigid Tafamidis (1 Rotatable Bond)

The target compound possesses three freely rotatable bonds , conferring greater conformational flexibility than tafamidis, which contains only one rotatable bond due to its rigid benzoxazole core [1]. This increased flexibility may translate to distinct entropic penalties upon binding to TTR, potentially influencing binding kinetics (kon/koff rates) and selectivity profiles. While tafamidis is optimized for high-affinity, slow-offset binding, the additional rotatable bonds in 4-(3,5-dichlorobenzamido)benzoic acid make it a valuable tool for studying the relationship between ligand flexibility and TTR stabilization efficiency.

Conformational Analysis Ligand Binding Entropy

Structural Bioisosterism: 4-(3,5-Dichlorobenzamido)benzoic Acid Retains the Critical 3,5-Dichlorophenyl Pharmacophore of Tafamidis, Enabling Class-Level TTR Binding

The compound functions as an amide-linked bioisostere of tafamidis, maintaining the essential 3,5-dichlorophenyl group that occupies the hydrophobic halogen-binding pockets within the TTR thyroxine-binding site [1]. In the clinically approved tafamidis, this 3,5-dichlorophenyl moiety is critical for high-affinity binding and kinetic stabilization of the TTR tetramer [2]. While direct comparative binding data for the target compound are not available in the public domain, the preservation of this key pharmacophore supports its utility as a research tool for studying TTR-ligand interactions and as a synthetic intermediate for developing next-generation TTR stabilizers.

Bioisostere TTR Amyloidosis Medicinal Chemistry

High-Impact Research and Industrial Applications for 4-(3,5-Dichlorobenzamido)benzoic Acid (CAS 54057-49-7) Based on Quantitative Differentiation Data


TTR Amyloidosis Medicinal Chemistry: A Flexible Scaffold for SAR Studies

In medicinal chemistry programs targeting transthyretin (TTR) amyloidosis, 4-(3,5-dichlorobenzamido)benzoic acid serves as a valuable intermediate or comparative scaffold. Its retention of the 3,5-dichlorophenyl pharmacophore [1] combined with increased conformational flexibility (3 rotatable bonds vs. 1 in tafamidis ) allows researchers to systematically probe the relationship between ligand flexibility, binding entropy, and TTR kinetic stabilization. The compound's LogP of 4.93 ensures adequate membrane permeability for cellular assays, while the amide linker provides a synthetic handle for further derivatization. This compound is particularly suited for structure-activity relationship (SAR) campaigns seeking to optimize binding kinetics beyond the rigid benzoxazole core of tafamidis.

Analytical Reference Standard for Tafamidis Impurity Profiling and Method Validation

Given its close structural relationship to tafamidis and its high commercial purity (≥95–98% by HPLC ), 4-(3,5-dichlorobenzamido)benzoic acid is an ideal analytical reference standard for developing and validating HPLC and LC-MS/MS methods used in tafamidis impurity profiling. Its distinct LogD₇.₄ of 1.29 ensures baseline chromatographic resolution from more polar tafamidis-related impurities, facilitating accurate quantification. Quality control laboratories in pharmaceutical manufacturing can employ this compound as a system suitability standard or as a calibration reference for quantifying trace levels of this specific impurity in tafamidis active pharmaceutical ingredient (API) batches.

Chemical Biology Tool for Probing Halogenated Benzamide-Protein Interactions

Researchers investigating the role of halogen bonding in protein-ligand recognition can utilize 4-(3,5-dichlorobenzamido)benzoic acid as a model probe. The 3,5-dichloro substitution pattern is known to engage in halogen bonding interactions within hydrophobic protein pockets, as evidenced by the clinical efficacy of tafamidis [2]. The compound's high LogP (4.93) and moderate LogD₇.₄ (1.29) make it suitable for biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provided that solubility challenges are managed with appropriate co-solvents (e.g., DMSO). This application is particularly relevant for academic groups studying the molecular determinants of TTR ligand recognition and the broader role of halogenated aromatics in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dichlorobenzamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.